molecular formula C15H19NO2S2 B14008186 2-(Piperidine-1-carbothioylsulfanyl)ethyl benzoate CAS No. 7473-01-0

2-(Piperidine-1-carbothioylsulfanyl)ethyl benzoate

Cat. No.: B14008186
CAS No.: 7473-01-0
M. Wt: 309.5 g/mol
InChI Key: SIBQUBXIRJQDAM-UHFFFAOYSA-N
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Description

2-(Piperidine-1-carbothioylsulfanyl)ethyl benzoate is an organic compound with the molecular formula C15H19NO2S2 and a molecular weight of 309.447 g/mol It is characterized by the presence of a piperidine ring, a benzoate group, and a carbothioylsulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidine-1-carbothioylsulfanyl)ethyl benzoate typically involves the reaction of piperidine with ethyl benzoate in the presence of a carbothioylating agent. One common method involves the use of carbon disulfide (CS2) and an alkylating agent such as ethyl iodide (C2H5I) under basic conditions . The reaction proceeds through the formation of an intermediate piperidine-carbothioate, which subsequently reacts with ethyl benzoate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidine-1-carbothioylsulfanyl)ethyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

2-(Piperidine-1-carbothioylsulfanyl)ethyl benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Piperidine-1-carbothioylsulfanyl)ethyl benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, while the carbothioylsulfanyl group can form covalent bonds with nucleophilic sites on enzymes or proteins. This dual interaction can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Ethyl-2-piperidyl)ethyl benzoate hydrochloride
  • 2-(1-Methyl-2-piperidyl)ethyl benzoate hydrochloride
  • 2-(1-Butylpiperidin-2-yl)ethyl benzoate

Uniqueness

2-(Piperidine-1-carbothioylsulfanyl)ethyl benzoate is unique due to its carbothioylsulfanyl linkage, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

7473-01-0

Molecular Formula

C15H19NO2S2

Molecular Weight

309.5 g/mol

IUPAC Name

2-(piperidine-1-carbothioylsulfanyl)ethyl benzoate

InChI

InChI=1S/C15H19NO2S2/c17-14(13-7-3-1-4-8-13)18-11-12-20-15(19)16-9-5-2-6-10-16/h1,3-4,7-8H,2,5-6,9-12H2

InChI Key

SIBQUBXIRJQDAM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)SCCOC(=O)C2=CC=CC=C2

Origin of Product

United States

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